![molecular formula C10H9FN4OS B1451109 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-69-5](/img/structure/B1451109.png)
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C10H9FN4OS and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Biological Activity
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C10H9FN4OS
- Molecular Weight : 252.27 g/mol
- CAS Number : 1217862-69-5
- IUPAC Name : this compound
The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the fluorine atom and the aminomethyl group are critical for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects:
- IC50 Values :
- MCF-7: IC50 = 10.10 µg/mL
- HepG2: IC50 = 5.36 µg/mL (improved with structural modifications)
The mechanism of action appears to involve the induction of apoptotic cell death in tumor cells, as evidenced by morphological changes and caspase activation assays .
Antimicrobial Activity
In addition to anticancer properties, compounds within the thiadiazole class have demonstrated antimicrobial activity. The structural modifications of the thiadiazole derivatives can enhance their efficacy against various pathogens. For instance:
- Activity Against Bacteria : Certain derivatives showed promising results against Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:
- Fluorine Substitution : The presence of a fluorine atom at the para position significantly enhances cytotoxicity.
- Aminomethyl Group : This group is essential for maintaining activity; modifications can lead to reduced potency.
- Ring Modifications : Alterations in the thiadiazole ring or substituents on the phenyl ring can either enhance or diminish biological activity.
Compound | Structure | IC50 (MCF-7) | IC50 (HepG2) | Notes |
---|---|---|---|---|
5-Aminomethyl-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | Structure | 10.10 µg/mL | 5.36 µg/mL | Base compound |
Modified Compound A | Structure | 5.36 µg/mL | 3.21 µg/mL | Enhanced activity |
Modified Compound B | Structure | 2.32 µg/mL | N/A | Most potent |
Case Study 1: In Vivo Efficacy
An in vivo study was conducted using tumor-bearing mice to evaluate the efficacy of a modified version of the compound. The results demonstrated that the compound localized effectively in tumor tissues and exhibited significant tumor growth inhibition compared to control groups .
Case Study 2: Combination Therapy
Research has also explored the potential of using this compound in combination with other anticancer agents. Preliminary findings suggest that combining it with traditional chemotherapeutics may enhance overall efficacy while reducing side effects associated with high-dose therapies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound 5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has been evaluated for its activity against various bacterial strains. Studies have shown that modifications in the thiadiazole ring can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds similar to this compound have demonstrated potential as COX inhibitors, suggesting that this compound may also possess similar properties .
Anticancer Research
Recent studies have explored the anticancer potential of thiadiazole derivatives. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is of particular interest. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including cell cycle arrest and induction of oxidative stress .
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being researched as a potential pesticide or herbicide. Thiadiazole derivatives have shown effectiveness against plant pathogens and pests. Research is ongoing to optimize its structure for enhanced efficacy and reduced toxicity to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, thiadiazoles are being integrated into polymer matrices to enhance their properties. The incorporation of this compound into polymer systems can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- Researchers synthesized various thiadiazole derivatives and tested them against gram-positive and gram-negative bacteria.
- Results indicated that compounds with fluorine substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.
- The study concluded that the introduction of fluorine could be a strategic modification for developing potent antimicrobial agents .
-
Anti-inflammatory Mechanism Investigation
- A series of experiments were conducted to evaluate the anti-inflammatory effects of thiadiazole derivatives in vitro.
- The findings revealed that these compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
- This research supports the potential use of thiadiazoles in treating inflammatory diseases .
-
Anticancer Activity Evaluation
- A study assessed the cytotoxic effects of this compound on various cancer cell lines.
- The results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
- These findings highlight the compound's potential as a lead structure for anticancer drug development .
Properties
IUPAC Name |
5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-6-1-3-7(4-2-6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPAKSKEYNIYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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